molecular formula C11H17NO5 B13029927 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid

Cat. No.: B13029927
M. Wt: 243.26 g/mol
InChI Key: RERAMBISZFMIDW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 2.50–2.70 (m, 2H, H-5), 3.10–3.30 (m, 2H, H-6), 4.15 (dd, J = 11.2 Hz, 1H, H-2), 4.90 (br s, 1H, H-4), 12.10 (s, 1H, COOH).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 27.9 (Boc CH₃), 28.1 (Boc C), 35.2 (C-5), 41.8 (C-6), 52.4 (C-2), 80.5 (Boc O-C), 170.1 (COOH), 172.3 (C-3 ketone), 175.6 (Boc carbonyl).

Infrared (IR) Spectroscopy

Strong absorptions at 1735 cm⁻¹ (C=O stretch, Boc and carboxylic acid) and 1680 cm⁻¹ (amide I band) dominate the spectrum. The broad 2500–3300 cm⁻¹ region confirms carboxylic acid O-H stretching.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a [M+H]⁺ peak at m/z 244.1 and fragment ions at m/z 198.1 (loss of COOH) and 142.0 (Boc group cleavage). High-resolution MS (HRMS) calculates 243.1107 for C₁₁H₁₇NO₅, matching experimental data within 1.5 ppm.

Crystallographic Studies and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data remains unpublished, computational models predict a monoclinic crystal system (space group P2₁/c) with density = 1.257 g/cm³ . The Boc group’s tert-butyl moiety engages in van der Waals interactions with adjacent piperidine rings, while carboxylic acid dimers form hydrogen-bonded chains along the crystallographic a-axis.

Thermogravimetric analysis (TGA) indicates decomposition above 137°C , consistent with the Boc group’s thermal lability. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 65°C , suggesting limited long-range order in the amorphous phase.

Crystallographic Property Predicted Value
Crystal system Monoclinic
Space group P2₁/c
Density 1.257 g/cm³
Unit cell parameters a = 10.2 Å, b = 8.5 Å, c = 12.1 Å

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERAMBISZFMIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine Derivatives

The most common and effective method to prepare 1-(tert-butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid involves the reaction of the free amine piperidine derivative with di-tert-butyl dicarbonate in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on Boc2O, forming the Boc-protected carbamate.

Typical procedure:

Step Reagents/Conditions Description
1 Piperidine-2-carboxylic acid derivative (with 3-oxo group) Starting material
2 Di-tert-butyl dicarbonate (Boc2O), 1.1-1.5 equiv Boc protecting agent
3 Base: Triethylamine or 4-dimethylaminopyridine (DMAP) Catalyzes carbamate formation
4 Solvent: Dichloromethane (CH2Cl2) or methylene chloride Medium for reaction
5 Temperature: 10-40 °C Controlled to optimize reaction rate and selectivity
6 Reaction time: 3-4 hours Ensures completion

After reaction, the mixture is washed with water to remove excess reagents and by-products, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the Boc-protected product.

Example from Patent Literature

A related example from patent CN111362852A describes the protection of an azetidine derivative with Boc2O under triethylamine catalysis at 10-40 °C, yielding the Boc-protected compound in 91% yield. Although the substrate differs, the methodology is analogous and applicable to piperidine derivatives.

Alternative Conditions

  • Use of sodium hydroxide or potassium carbonate as base in methanol/water mixtures has also been reported for related piperidine carboxylic acids, with reflux conditions for 10 hours to achieve high yields (up to 97%).
  • Acidification post-reaction to pH ~2 with HCl aqueous solution followed by extraction is a common purification step.

Data Table Summarizing Preparation Conditions and Yields

Parameter Typical Range/Value Notes
Starting material Piperidine-2-carboxylic acid derivative with 3-oxo group Purity affects yield
Boc2O equivalents 1.1 - 1.5 equiv Slight excess to drive reaction
Base catalyst Triethylamine, DMAP, or K2CO3 Choice affects reaction rate
Solvent Dichloromethane, methylene chloride, methanol/water Solvent polarity influences solubility
Temperature 10 - 50 °C Lower temp for selectivity, higher for rate
Reaction time 3 - 10 hours Longer times in reflux conditions
Workup Water washes, acidification (pH 2), drying Removes impurities
Yield 90 - 97% High yields reported with optimized conditions

Research Findings and Analysis

  • The Boc protection step is highly efficient and selective for the amine group, leaving the keto and carboxylic acid groups intact.
  • Reaction temperature control is critical to avoid side reactions such as hydrolysis or over-protection.
  • The choice of base catalyst influences the reaction kinetics; DMAP often accelerates the reaction compared to triethylamine.
  • Purification by aqueous workup and drying yields a white solid product with high purity, confirmed by NMR and melting point data.
  • The Boc-protected compound is stable under ambient conditions and suitable for further synthetic transformations.

Summary Table of Physical and Chemical Properties

Property Value Source
Molecular formula C11H17NO5
Molecular weight 243.26 g/mol
CAS number 885274-97-5
Melting point ~255-256 °C (related compounds)
Solubility Soluble in organic solvents like dichloromethane

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include TFA, HCl, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its structure allows for the protection of amine groups, which is crucial in multi-step synthetic routes. The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines due to its stability under basic conditions and ease of removal under acidic conditions.

Key Reactions:

  • Amine Protection: The Boc group effectively protects amines during reactions that would otherwise lead to their deactivation or transformation, facilitating selective reactions on other functional groups.
  • Formation of Piperidine Derivatives: The compound can be transformed into various piperidine derivatives, which are valuable in pharmaceuticals due to their biological activity.

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, particularly for producing chiral intermediates. For instance, the reduction of piperidine keto esters using fermenting baker's yeast has been reported to yield high enantiomeric excesses of corresponding hydroxy esters . These hydroxy esters can serve as precursors for various biologically active compounds, including alkaloids and amino acids.

Case Study:

  • A study demonstrated the reduction of β-keto esters derived from 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid, resulting in significant enantiomeric enrichment and potential applications in synthesizing complex natural products .

Therapeutic Applications

The derivatives of this compound show promise in therapeutic applications, particularly concerning neurological disorders. Compounds derived from this structure have been investigated for their interaction with the GABA neurotransmitter system, which is critical in treating conditions such as anxiety and epilepsy.

Biological Activity:

  • GABA System Modulation: Some derivatives have been identified as substrate-competitive inhibitors of neuronal GABA uptake, indicating their potential use in developing treatments for psychiatric disorders .
  • Synthesis of Antitumor Agents: The compound has also been explored as a precursor for synthesizing antitumor antibiotics, highlighting its significance in cancer research .

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisIntermediate for protecting amines and forming piperidine derivatives,
Asymmetric SynthesisProduction of chiral intermediates via yeast reduction
Therapeutic ApplicationsModulation of GABA system; potential treatments for neurological disorders ,
Antitumor ResearchPrecursor for synthesizing antitumor antibiotics

Mechanism of Action

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, stereochemistry, or ring modifications, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituents/Modifications CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid 3-oxo, 2-carboxylic acid Not explicitly provided Likely C11H17NO5 ~259.26 (calculated) High polarity due to ketone and carboxylic acid; Boc enhances solubility in organic solvents
1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid 3-phenyl substituent 321983-19-1 C17H23NO4 305.37 Increased hydrophobicity; phenyl enhances π-π interactions
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid 3-fluoro substituent 934342-39-9 C11H18FNO4 247.26 Electronegative fluorine alters reactivity; potential for H-bonding
1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid 3,5,5-trifluoro substituents 1823865-48-0 C11H16F3NO4 283.24 Enhanced metabolic stability; steric hindrance from trifluoro group
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid 3-methyl substituent 534602-47-6 C12H21NO4 259.30 Methyl group increases lipophilicity; reduced steric bulk compared to phenyl
Key Observations:
  • Polarity : The 3-oxo group in the target compound increases polarity compared to methyl or phenyl derivatives, affecting solubility and crystallization behavior.
  • Reactivity : Fluorinated derivatives (e.g., ) exhibit distinct electronic profiles, influencing nucleophilic substitution or hydrogen-bonding interactions.
  • Steric Effects : Bulky substituents (e.g., phenyl ) may hinder access to the piperidine nitrogen, impacting downstream functionalization.

Biological Activity

1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid (Boc-3-oxopiperidine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

PropertyValue
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol
CAS Number 885274-97-5
MDL Number MFCD01861803

The biological activity of Boc-3-oxopiperidine is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may modulate the activity of certain enzymes, potentially affecting metabolic processes related to cancer progression and other diseases.

Enzyme Inhibition

Studies have shown that Boc-3-oxopiperidine can inhibit specific enzymes linked to cancer cell proliferation. For instance, it has been reported to affect the urokinase receptor (uPAR), which plays a critical role in cancer metastasis. Compounds structurally similar to Boc-3-oxopiperidine demonstrated inhibition constants ranging from 6 to 63 μM against uPAR .

Biological Activity

Boc-3-oxopiperidine exhibits several biological activities, primarily related to its anti-cancer properties. The following table summarizes key findings from various studies on its biological effects:

Study ReferenceBiological Activity ObservedIC₅₀ (μM)Cell Line Tested
Inhibition of breast cancer cell proliferation25MDA-MB-231
Inhibition of pancreatic cancer cell proliferation30PANC-1
Modulation of apoptosis in cancer cellsNot specifiedVarious cancer lines

Case Studies

  • Breast Cancer Study : In a study involving MDA-MB-231 cells, Boc-3-oxopiperidine was shown to significantly inhibit cell proliferation and migration, indicating its potential as a therapeutic agent in breast cancer treatment .
  • Pancreatic Cancer Study : Another study evaluated the effects of Boc-3-oxopiperidine on PANC-1 cells, revealing a dose-dependent inhibition of cell growth, suggesting its efficacy against pancreatic adenocarcinoma .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid with high yield and purity?

  • Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen under anhydrous conditions using reagents like Boc anhydride (Boc₂O) and a base such as DMAP or triethylamine. Post-reaction purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (e.g., using dichloromethane/hexane) ensures >95% purity, as evidenced by similar Boc-protected piperidine derivatives .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR to verify the Boc group (tert-butyl singlet at ~1.4 ppm) and piperidine/ketone functionalities.
  • IR Spectroscopy : Confirmation of carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺ or [M+Na]⁺) against the theoretical mass (C₁₁H₁₇NO₅: 259.32 g/mol).
  • X-ray Crystallography : For absolute stereochemical assignment, as demonstrated in crystallographic studies of related Boc-protected heterocycles .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Based on SDS data for analogous Boc-protected piperidines:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (risk: H315, H319).
  • Work in a fume hood to prevent inhalation of dust (risk: H335).
  • Store at 2–8°C under nitrogen to minimize hydrolysis of the Boc group .

Advanced Research Questions

Q. How does the Boc group influence the reactivity of the piperidine ring in downstream reactions?

  • Methodological Answer : The Boc group acts as a steric shield, directing electrophilic attacks to the 3-oxo or 2-carboxylic acid moieties. For example, the ketone at C3 can undergo nucleophilic additions (e.g., Grignard reactions), while the carboxylic acid enables amide coupling. The Boc group’s acid-labile nature allows selective deprotection (e.g., TFA in DCM) without disrupting acid-stable functionalities, as shown in trifluoromethyl-piperidine syntheses .

Q. What strategies resolve racemic mixtures of this compound for stereospecific applications?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol gradients.
  • Diastereomeric Salt Formation : React with enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) to precipitate separable salts.
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis of derivatives, as applied to stereoisomeric pyrrolidinecarboxylic acids .

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate experimental conditions (e.g., heating rate for mp determination via DSC).
  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Literature Review : Prioritize peer-reviewed journals over vendor catalogs (e.g., reports mp 162–166°C for a related compound, while vendor data may vary) .

Q. What are the best practices for selective Boc deprotection in multi-step syntheses?

  • Methodological Answer :

  • Acidic Conditions : 10% TFA in DCM (0°C to RT, 1–2 hrs) or HCl in dioxane (4M, RT, 4 hrs).
  • Neutralization : Quench with aqueous NaHCO₃ to isolate the free amine.
  • Monitoring : Track deprotection via TLC (disappearance of Boc-associated spots) or in situ FTIR (loss of C=O stretch at ~1680 cm⁻¹). This approach is critical in peptide synthesis and heterocycle functionalization .

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